2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method for the synthesis of similar compounds . This reaction involves the use of organoboron reagents and palladium catalysts . Another reaction involves the cyanoacetylation of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-Cyanophenylboronic acid, have been reported . It has a melting point of 298 °C (dec.) (lit.), a boiling point of 347.4±44.0 °C (Predicted), and a density of 1.25±0.1 g/cm3 (Predicted) .Scientific Research Applications
Photochemistry and Structure of Related Compounds
- Studies on α-adamantylacetophenones, including compounds with similar structural features such as cyanophenyl groups, have been conducted to understand their photochemical behavior and crystal structures. These studies reveal insights into the conformation and stability of such molecules under light exposure, which is crucial for applications in photochemistry and materials science (Fu et al., 1998).
Optoelectronic Properties
- Research on photochromic diarylethenes with cyano groups at various positions on the terminal phenyl rings, including ortho-, meta-, and para-positions, has been conducted to explore their optoelectronic properties. These studies are pivotal for developing new materials for optical storage, photoswitching devices, and molecular electronics (Liu et al., 2007).
Catalytic and Synthetic Applications
- Enzymatic studies have shown that certain enzymes can catalytically reduce acetophenone derivatives with excellent stereoselectivity, suggesting potential applications in the synthesis of chiral alcohols, which are valuable intermediates in pharmaceutical manufacturing (Yu et al., 2018).
- Rhodium-catalyzed annulation reactions involving cyanophenylboronic acid and alkynes or strained alkenes have been developed to synthesize indenones and indanones, highlighting the utility of cyanophenyl groups in constructing complex cyclic structures, which could have implications for the design and synthesis of new organic materials (Miura & Murakami, 2005).
Safety And Hazards
Future Directions
The future directions for similar compounds involve the development of green chemistry practices . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
properties
IUPAC Name |
3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-6-2-5-13(9-14)15(21)8-11-3-1-4-12(7-11)10-20/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFDISBHGFDUGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642335 |
Source
|
Record name | 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone | |
CAS RN |
898784-53-7 |
Source
|
Record name | 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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